Physicochemical Differentiation: LogP and Hydrogen Bond Acceptor Count vs. Piperidine Analog
The piperazine core of CAS 1272973-58-6 confers a calculated ACD/LogP of 2.01 and 7 hydrogen bond acceptors, whereas the piperidine analog (CAS 1379522-56-1) exhibits a higher calculated LogP of 2.30 and reduced hydrogen bond acceptor count of 5 . This ΔLogP of +0.29 units and ΔHBA of −2 for the piperidine analog predict significantly altered aqueous solubility and permeability profiles, directly impacting formulation and in vitro assay compatibility .
| Evidence Dimension | Calculated LogP and Hydrogen Bond Acceptor (HBA) count |
|---|---|
| Target Compound Data | ACD/LogP = 2.01; HBA = 7 (CAS 1272973-58-6) |
| Comparator Or Baseline | CAS 1379522-56-1 (piperidine analog): Calculated LogP = 2.30; HBA = 5 |
| Quantified Difference | ΔLogP = +0.29 (piperidine more lipophilic); ΔHBA = −2 (piperidine fewer acceptors) |
| Conditions | Predicted values from ACD/Labs Percepta Platform (ChemSpider) and vendor-reported data (Leyan) |
Why This Matters
A ΔLogP of ~0.3 units can shift membrane permeability by several-fold, while the loss of 2 H-bond acceptors alters aqueous solubility by an estimated 3–10×, making the piperidine analog unsuitable as a direct physicochemical surrogate in early-stage drug discovery without re-optimization.
